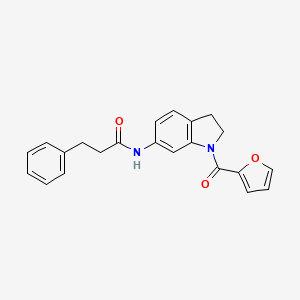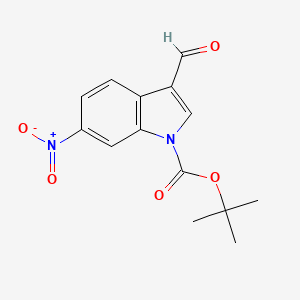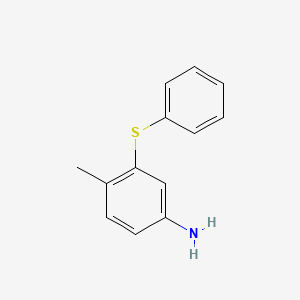
mPEG14-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methoxy-polyethylene glycol 14-hydroxyl (mPEG14-OH) is a polyethylene glycol derivative with a methoxy group at one end and a hydroxyl group at the other. It is a colorless liquid or white solid, soluble in water and many organic solvents. This compound is widely used in various fields due to its biocompatibility and versatility .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methoxy-polyethylene glycol 14-hydroxyl is typically synthesized through the polymerization of ethylene oxide in the presence of a methoxy-initiator. The reaction is carried out under controlled conditions to achieve the desired molecular weight and polydispersity. The process involves the following steps:
Initiation: The methoxy-initiator reacts with ethylene oxide to form an alkoxide intermediate.
Propagation: The alkoxide intermediate reacts with additional ethylene oxide molecules, leading to chain growth.
Termination: The reaction is terminated by adding a suitable agent, such as water or an alcohol, to cap the hydroxyl end group
Industrial Production Methods
In industrial settings, the production of methoxy-polyethylene glycol 14-hydroxyl involves large-scale polymerization reactors with precise control over temperature, pressure, and reactant concentrations. The process ensures high purity and consistent molecular weight distribution. The product is then purified through filtration and distillation to remove any unreacted monomers and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Methoxy-polyethylene glycol 14-hydroxyl undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary alcohols.
Substitution: Halides and amines
Aplicaciones Científicas De Investigación
Methoxy-polyethylene glycol 14-hydroxyl is extensively used in scientific research due to its unique properties:
Chemistry: Used as a polymeric reagent for surface modification and as a linker in various chemical reactions.
Biology: Employed in cell culture and as a stabilizer for proteins and enzymes.
Medicine: Utilized in drug delivery systems, particularly for enhancing the solubility and stability of therapeutic agents.
Industry: Applied in the production of functional coatings, nanotechnology, and new materials research .
Mecanismo De Acción
The mechanism of action of methoxy-polyethylene glycol 14-hydroxyl involves its ability to form hydrogen bonds and interact with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, enhancing solubility and stability. The methoxy group provides steric hindrance, preventing aggregation and improving the biocompatibility of the compound .
Comparación Con Compuestos Similares
Methoxy-polyethylene glycol 14-hydroxyl is compared with other polyethylene glycol derivatives, such as:
- Methoxy-polyethylene glycol 12-hydroxyl (mPEG12-OH)
- Methoxy-polyethylene glycol 16-hydroxyl (mPEG16-OH)
Uniqueness
Methoxy-polyethylene glycol 14-hydroxyl offers a balance between molecular weight and solubility, making it suitable for a wide range of applications. Its specific molecular weight provides optimal properties for drug delivery and surface modification .
List of Similar Compounds
- Methoxy-polyethylene glycol 12-hydroxyl
- Methoxy-polyethylene glycol 16-hydroxyl
- Methoxy-polyethylene glycol 20-hydroxyl .
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H60O15/c1-31-4-5-33-8-9-35-12-13-37-16-17-39-20-21-41-24-25-43-28-29-44-27-26-42-23-22-40-19-18-38-15-14-36-11-10-34-7-6-32-3-2-30/h30H,2-29H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZLVWZQZZCBQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H60O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401025049 |
Source


|
| Record name | 2,5,8,11,14,17,20,23,26,29,32,35,38,41-Tetradecaoxatritetracontan-43-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401025049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
648.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1059605-02-5 |
Source


|
| Record name | 2,5,8,11,14,17,20,23,26,29,32,35,38,41-Tetradecaoxatritetracontan-43-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401025049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B3209465.png)
![2-Ethylimidazo[1,2-a]pyridin-8-ol](/img/structure/B3209471.png)




![5-(3-Chloro-5-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B3209502.png)

![9-Benzyl-3-methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B3209527.png)
![2-phenoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B3209534.png)

![N-(2,3-dimethylphenyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide](/img/structure/B3209550.png)
